5-Cyano-2-methylnicotinic Acid: Structural Properties, Synthesis, and Reactivity Profile
5-Cyano-2-methylnicotinic Acid: Structural Properties, Synthesis, and Reactivity Profile
An In-depth Technical Guide to 5-Cyano-2-methylnicotinic Acid
Executive Summary 5-Cyano-2-methylnicotinic acid (CAS: 1256789-77-1) is a highly functionalized pyridine scaffold central to the development of bio-active small molecules, particularly in the cardiovascular and oncology therapeutic areas. Characterized by a "push-pull" electronic system—comprising an electron-withdrawing nitrile at C5, a carboxylic acid at C3, and an electron-donating methyl group at C2—this intermediate offers orthogonal reactivity handles for divergent synthesis. It is a known pharmacophore precursor for P2Y12 receptor antagonists (e.g., AZD1283 analogues) and kinase inhibitors. This guide details its structural logic, validated synthesis protocols, and chemoselective reactivity patterns.
Chemical Identity & Physical Properties
| Property | Data |
| IUPAC Name | 5-Cyano-2-methylpyridine-3-carboxylic acid |
| CAS Number | 1256789-77-1 |
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Predicted pKa | ~3.5 (Acid), ~1.8 (Pyridine N) |
| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in water |
| Key Functional Groups | Nitrile (C5), Carboxylic Acid (C3), Methyl (C2) |
Structural Analysis & Electronic Properties
The reactivity of 5-cyano-2-methylnicotinic acid is dictated by the interplay of its three substituents on the electron-deficient pyridine ring.
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The Pyridine Core: Naturally electron-deficient, the ring is further deactivated by the electron-withdrawing cyano (-CN) and carboxyl (-COOH) groups. This makes the ring highly resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, particularly at the C6 position if activated (e.g., via N-oxidation).
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C2-Methyl Acidity: The electron-withdrawing nature of the ring and the adjacent C3-COOH enhances the acidity of the C2-methyl protons. This allows for deprotonation and condensation reactions (e.g., with aldehydes) under milder conditions than typical picolines.
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C5-Nitrile vs. C3-Carboxyl: The C5-nitrile is robust under standard acid coupling conditions, allowing selective derivatization of the C3-carboxyl group. Conversely, the nitrile can be selectively hydrolyzed or reduced without affecting the C2-methyl group, provided the carboxyl is protected or the conditions are tuned.
Synthesis Pathways
Two primary strategies exist for accessing this scaffold: Functional Group Interconversion (FGI) from halogenated precursors and De Novo Ring Construction .
Method A: Cyanation of 5-Bromo-2-methylnicotinic Acid (High Purity Route)
This is the preferred laboratory method for generating the pure aromatic core without 6-position oxygenation.
Mechanism: Palladium-catalyzed cyanation (Rosenmund-von Braun modification) replaces the C5-bromide with a cyanide nucleophile.
Protocol:
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Starting Material: 5-Bromo-2-methylnicotinic acid ethyl ester (synthesized from ethyl acetoacetate and 2-bromo-3-ethoxyacrolein or via bromination of 2-methylnicotinic acid).
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Reagents: Zinc cyanide (Zn(CN)₂), Pd(PPh₃)₄ (5 mol%), DMF (solvent).
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Conditions: Heat at 80–100°C under Argon for 4–6 hours.
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Workup: Cool, dilute with EtOAc, wash with 1M HCl (to remove Zn salts) and brine.
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Hydrolysis: Treat the ester with LiOH in THF/H₂O to yield the free acid.
Method B: Cyclocondensation (Guareschi-Thorpe Type)
Used often in industrial settings to generate 6-hydroxy derivatives, which are then deoxygenated or chlorinated.
Workflow:
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Step 1: Condensation of Ethyl acetoacetate with Dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone.
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Step 2: Cyclization with Cyanoacetamide in the presence of base (NaOEt).
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Result: This typically yields 5-cyano-2-methyl-6-hydroxynicotinic acid, which requires conversion to the chloro-derivative (POCl₃) and reductive dechlorination (H₂/Pd) to reach the target 5-cyano-2-methylnicotinic acid.
Visual Synthesis Scheme
Caption: Primary synthetic routes. Top: Pd-catalyzed cyanation (preferred). Bottom: Cyclocondensation yielding the 6-hydroxy analog.
Reactivity Profile & Experimental Protocols
A. Chemoselective Amide Coupling (C3-COOH)
The C3-carboxylic acid is the primary handle for attaching pharmacophores (e.g., piperazines in AZD1283). The C5-nitrile remains stable under standard coupling conditions.
Protocol: Amide Coupling with HATU
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Dissolution: Dissolve 5-cyano-2-methylnicotinic acid (1.0 eq) in anhydrous DMF (0.1 M).
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Activation: Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at 0°C for 15 minutes.
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Addition: Add the amine partner (1.1 eq, e.g., N-Boc-piperazine).
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Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by LCMS (Target Mass = MW + Amine - 18).
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Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄.[1]
B. Nitrile Transformation (C5-CN)
The nitrile can be converted into a tetrazole (bioisostere of carboxylic acid) or hydrolyzed.
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Tetrazole Synthesis: React with Sodium Azide (NaN₃) and Ammonium Chloride (NH₄Cl) in DMF at 100°C.
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Hydrolysis: Heating in conc. H₂SO₄ yields the primary amide. Further heating yields the dicarboxylic acid (2-methylpyridine-3,5-dicarboxylic acid).
C. C2-Methyl Functionalization
The C2-methyl group is "benzylic" to the pyridine nitrogen.
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Radical Bromination: Reaction with NBS (N-bromosuccinimide) and AIBN in CCl₄/reflux yields the 2-bromomethyl derivative. This is a versatile electrophile for introducing nucleophiles at the C2 position.
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Condensation: Reaction with aromatic aldehydes in acetic anhydride yields styryl derivatives.
Reactivity Map
Caption: Orthogonal reactivity map. C3 (Acid), C5 (Nitrile), and C2 (Methyl) offer distinct synthetic handles.
Applications in Drug Discovery
The 5-cyano-2-methylnicotinic acid scaffold is a bioisostere and precursor for several bioactive classes:
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P2Y12 Antagonists (Anti-thrombotics):
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Context: Used in the synthesis of AZD1283 analogues.
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Role: The nicotinic acid core provides the central scaffold. The C3-amide links to a piperazine-urea moiety (binding pocket interaction), while the C5-cyano group modulates lipophilicity and metabolic stability compared to a halogen or alkyl group.
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Kinase Inhibitors:
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Substituted pyridines are privileged structures in ATP-competitive inhibitors. The C5-cyano group can form hydrogen bonds with the hinge region of kinases.
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Bioisosterism:
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The 5-cyano group serves as a non-classical isostere for a carbonyl or halogen, improving metabolic half-life by blocking oxidative metabolism at the C5 position.
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References
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Synthesis of Pyridine Derivatives: Organic Syntheses, Coll. Vol. 5, p. 869 (1973); Vol. 48, p. 113 (1968).
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P2Y12 Antagonists (AZD1283): AstraZeneca Patent WO2008004945A1. "Novel crystalline forms I and II".
- Cyanation of Aryl Halides:Journal of Organic Chemistry, "Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments".
- Reactivity of Nicotinic Acids:Chemical Reviews, "The Chemistry of Nicotinic Acid and Its Deriv
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Compound Data: PubChem CID 66665846 (Isomer Reference) and related derivatives.
